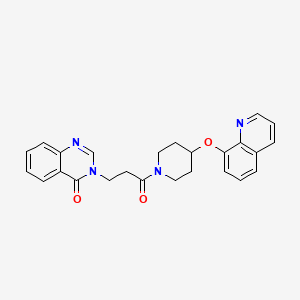

![molecular formula C17H11BrN2O B2365604 (3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one CAS No. 932178-90-0](/img/structure/B2365604.png)

(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one is a synthetic compound that has gained significant attention in scientific research applications. This compound has a unique chemical structure that makes it suitable for various biomedical and pharmaceutical studies. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Enantioselective Synthesis : A study described the chiral carbene-catalyzed [3+3] annulation of α-bromoenals with 2-aminobenzimidazoles, yielding pyrimido[1,2-a]benzimidazoles. These compounds exhibited moderate cytotoxic activity against tumor cells, showcasing potential therapeutic applications (Yang Xie et al., 2020).

Heterogeneous Catalysis : Research into polymer-supported benzimidazolium-based ionic liquids highlighted their efficiency as Brønsted acid catalysts for Biginelli reaction, emphasizing their significance in green chemistry and the synthesis of biologically active molecules (Avinash Ganesh Khiratkar et al., 2016).

Antiproliferative Activity : A study on the synthesis and in vitro antiproliferative activity of 2-aminobenzimidazole derivatives revealed that certain compounds showed cytotoxic activity against human cancer cell lines, indicating their potential as cancer therapeutics (W. Nawrocka et al., 2004).

Dehydrogenative Amidation and Amination : Research demonstrated that mixed N-heterocyclic carbene/phosphine complexes could catalyze dehydrogenative amidation and amination, offering a versatile approach for synthesizing amides and amines (Xiao-Wei Xie & H. Huynh, 2015).

Materials Science Applications

- Optical Properties : The synthesis and optical properties study of novel pyrido[1,2-a]benzimidazole derivatives revealed their potential in materials science due to their significant absorption and fluorescence characteristics (Yan-qing Ge et al., 2011).

Propiedades

IUPAC Name |

(3E)-3-[(4-bromophenyl)methylidene]pyrrolo[1,2-a]benzimidazol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2O/c18-13-7-5-11(6-8-13)9-12-10-16(21)20-15-4-2-1-3-14(15)19-17(12)20/h1-9H,10H2/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNCYAOSTMSPJZ-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4N3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)

![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)

![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)

![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)

![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)

![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)